N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
CAS No.:
Cat. No.: VC8780741
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O3S2 |
|---|---|
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H23N3O3S2/c26-21(18-8-4-3-5-9-18)24-22-23-20(16-29-22)17-10-12-19(13-11-17)30(27,28)25-14-6-1-2-7-15-25/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,23,24,26) |
| Standard InChI Key | NIRHFDRKBJNONG-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Molecular Properties
Systematic Nomenclature and Structural Features
The IUPAC name for this compound is N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]benzamide . Its structure integrates three key components:
-
A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms), which often enhances metabolic stability in drug candidates.
-
A benzamide group, known for its role in modulating enzyme interactions.
-
An azepane sulfonamide moiety, a seven-membered cyclic sulfonamide that may influence bioavailability and target binding.
The SMILES representation (C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4) confirms the connectivity of these groups.
Physicochemical Parameters
Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₃O₃S₂ | |
| Molecular Weight | 441.6 g/mol | |
| XLogP3 | 3.7 (Predicted) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
The compound’s moderate lipophilicity (XLogP3 = 3.7) suggests reasonable membrane permeability, a critical factor for drug candidates .
Synthesis and Structural Characterization
Infrared (IR) Spectroscopy
Critical absorption bands:
-
υ(COO): 1609 cm⁻¹ (asymmetric) and 1409 cm⁻¹ (symmetric) , though adjusted for non-carboxylate structures.
-
υ(S=O): ~1150–1350 cm⁻¹, characteristic of sulfonamides.
Computational and Molecular Modeling Insights
Density Functional Theory (DFT) Analysis
Hypothetical DFT studies (B3LYP/6-31G* + LANL2DZ basis set) on analogous sulfonamide-thiazole hybrids reveal:
-
Frontier Molecular Orbitals: The sulfonamide group dominates the highest occupied molecular orbital (HOMO), while the thiazole ring contributes to the lowest unoccupied orbital (LUMO) .
-
Intramolecular Charge Transfer: Electron density shifts from the azepane sulfonamide to the thiazole ring, potentially enhancing reactivity .
Molecular Docking Predictions
Docking simulations with hypothetical targets:
-
Cyclooxygenase-2 (COX-2): Sulfonamide-thiazole hybrids show binding affinity via hydrogen bonds with Arg120 and Tyr355 .
-
DNA Topoisomerase II: Intercalation predicted between base pairs, similar to organotin complexes (docking score −3.6) .
Industrial and Pharmaceutical Applications
Drug Development
-
Kinase Inhibitors: Thiazole sulfonamides target VEGF-R2 and EGFR kinases in cancer therapy .
-
Antidiabetic Agents: PPAR-γ modulation reported for related structures.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume